Cas no 1105209-87-7 (N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-ylacetamide)

N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-yl)acetamide is a heterocyclic compound featuring a benzimidazole core linked to a pyridine moiety and an acetamide group with dimethoxyphenyl substitution. Its structural complexity offers potential utility in pharmaceutical and materials research, particularly as a scaffold for bioactive molecules. The presence of electron-donating methoxy groups and nitrogen-rich heterocycles may enhance binding affinity in target interactions, making it valuable for drug discovery applications. The compound's stability and synthetic versatility further support its use in developing enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies in medicinal chemistry.
N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-ylacetamide structure
1105209-87-7 structure
Product Name:N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-ylacetamide
CAS No:1105209-87-7
MF:C22H20N4O3
MW:388.419204711914
CID:6252172
PubChem ID:30867740
Update Time:2025-05-19

N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-ylacetamide
    • N-(2,4-dimethoxyphenyl)-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide
    • SR-01000923283-1
    • F5547-0012
    • VU0647078-1
    • N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
    • 1105209-87-7
    • N-(2,4-dimethoxyphenyl)-2-[2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-yl]acetamide
    • SR-01000923283
    • AKOS024513425
    • Inchi: 1S/C22H20N4O3/c1-28-16-9-10-18(20(12-16)29-2)24-21(27)14-26-19-8-4-3-7-17(19)25-22(26)15-6-5-11-23-13-15/h3-13H,14H2,1-2H3,(H,24,27)
    • InChI Key: WKABXRKRALBHHZ-UHFFFAOYSA-N
    • SMILES: O=C(CN1C(C2C=NC=CC=2)=NC2C=CC=CC1=2)NC1C=CC(=CC=1OC)OC

Computed Properties

  • Exact Mass: 388.15354051g/mol
  • Monoisotopic Mass: 388.15354051g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 78.3Ų

N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-ylacetamide Pricemore >>

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Additional information on N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-ylacetamide

Introduction to N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-ylacetamide and Its Significance in Modern Chemical Biology

N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-ylacetamide, a compound with the CAS number 1105209-87-7, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple pharmacophoric groups, including 2,4-dimethoxyphenyl and pyridin-3-yl moieties, suggests a rich chemical diversity that could be leveraged for designing novel bioactive molecules.

The benzodiazolone core in the molecular structure of N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-ylacetamide imparts unique electronic and steric properties that are highly relevant in medicinal chemistry. Benzodiazolones have been extensively studied for their pharmacological activities, particularly in the context of central nervous system (CNS) disorders. The incorporation of a pyridine ring further enhances the molecule's potential by introducing additional hydrogen bonding capabilities and influencing its solubility profile. These features make it an attractive scaffold for developing compounds with improved pharmacokinetic properties.

In recent years, there has been a surge in research focused on identifying small molecules that can modulate neurotransmitter systems associated with neurological and psychiatric disorders. The combination of 2,4-dimethoxyphenyl and pyridin-3-yl groups in N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-ylacetamide suggests that it may interact with various receptors and enzymes involved in these pathways. For instance, the methoxy substituents on the phenyl ring could enhance binding affinity to specific targets by increasing lipophilicity, while the pyridine moiety may facilitate interactions with polar regions of biological macromolecules.

The synthesis and characterization of N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-ylacetamide have been subjects of considerable interest in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that highlight the compound's structural complexity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzodiazolone core and introduce the pyridine substituent. These synthetic methodologies not only showcase the versatility of modern organic chemistry but also provide valuable insights into optimizing reaction conditions for high yields and purity.

The pharmacological profile of N-(2,4-dimethoxyphenyl)-2-2-(pyridin-3-yl)-1H-1,3-benzodiazol-1-y acetamide is under active investigation in preclinical studies. Initial assays have revealed promising interactions with enzymes such as cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. Understanding these interactions is essential for predicting potential drug-drug interactions and optimizing dosing regimens. Additionally, studies on receptor binding affinities have shown that this compound exhibits selectivity for certain neurotransmitter receptors over others, making it a candidate for developing targeted therapies.

The role of computational chemistry in analyzing the properties of N-(2,4-dimethoxyphenyl) - 2 - 2 - (< strong > pyridin - 3 - yl ) - 1 H - 1 , 3 - benzodiazol - 1 - y lacetamide has been instrumental in guiding experimental efforts. Molecular docking studies have been conducted to predict binding modes with target proteins, providing a rational basis for structure-based drug design. These computational approaches have also helped in identifying key residues involved in molecular recognition, which can be further modified to enhance potency and selectivity.

In conclusion, N-(< strong > 2 , 4 - dimethoxyphenyl strong >) - 2 - 2 - (< strong > pyridin - 3 - yl strong >) - 1 H - 1 , 3 - benzodiazol - 1 - y lacetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and promising pharmacological properties make it a valuable candidate for further investigation. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in the development of next-generation bioactive molecules.

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